
2-Methylisoindolin-5-amine
Vue d'ensemble
Description
2-Methylisoindolin-5-amine is an organic compound with the molecular formula C9H12N2 . It is also known by other names such as 2,3-Dihydro-2-methyl-1H-isoindol-5-amine, 5-Amino-2-methylisoindoline, and (2-Methyl-2,3-dihydro-1H-isoindol-5-yl)amine .
Synthesis Analysis
The synthesis of amines like 2-Methylisoindolin-5-amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds. Reactions involving alkyl groups, S N 2 reactions of alkyl halides, ammonia, and other amines are also common. Another approach involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . A direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step involving short reaction times has also been proposed .Molecular Structure Analysis
The molecular formula of 2-Methylisoindolin-5-amine is C9H12N2 . The structure can be represented by the SMILES notation: NC1=CC2=C (C=C1)CN ©C2 .Chemical Reactions Analysis
Amines like 2-Methylisoindolin-5-amine show up in the 0.5-5.0 ppm region in 1 H NMR spectra. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm. These hydrogens are deshielded by the electron-withdrawing effects of nitrogen .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylisoindolin-5-amine is 148.2 g/mol. The compound is typically stored at room temperature .Applications De Recherche Scientifique
Pharmaceuticals
2-Methylisoindolin-5-amine: plays a crucial role in the pharmaceutical industry. It serves as a building block for the synthesis of various therapeutic agents. Its structural motif is found in a range of bioactive molecules, including those with potential antiviral, anti-inflammatory, and anticancer properties . The compound’s ability to act as a versatile intermediate allows for the development of novel drugs with improved efficacy and reduced side effects.
Herbicides
In the agricultural sector, 2-Methylisoindolin-5-amine derivatives are explored for their herbicidal activity. These compounds can be designed to target specific enzymes or pathways in weeds, offering a more environmentally friendly approach to weed control . The research in this area aims to develop herbicides that are selective and degrade rapidly in the environment, minimizing their ecological footprint.
Colorants and Dyes
The chemical structure of 2-Methylisoindolin-5-amine lends itself to the creation of colorants and dyes with diverse applications. It can be used to synthesize compounds that impart vivid colors to textiles, inks, and coatings . The ongoing research focuses on developing colorants that are non-toxic, stable, and have high color fastness.
Polymer Additives
As a polymer additive, 2-Methylisoindolin-5-amine contributes to the enhancement of material properties such as flexibility, strength, and thermal stability. It is particularly valuable in the synthesis of amide copolymers, which are used as multifunctional lubricant additives . These polymers improve the performance of lubricants, making them more efficient and durable.
Organic Synthesis
In organic synthesis, 2-Methylisoindolin-5-amine is utilized for its reactivity and ability to form complex molecular structures. It is involved in the synthesis of heterocycles, which are core structures in many natural products and medicinal compounds . The compound’s versatility is instrumental in the development of new synthetic methodologies that are more sustainable and cost-effective.
Photochromic Materials
2-Methylisoindolin-5-amine: derivatives are being investigated for their potential use in photochromic materials. These materials change color upon exposure to light, making them ideal for applications such as smart windows, optical memories, and photochromic decorations . Research is directed towards achieving a larger photochromic contrast, color-tunable response, and understanding the detailed photochromic processes.
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-4H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJAXOPOSLBUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621234 | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisoindolin-5-amine | |
CAS RN |
158944-67-3 | |
| Record name | 2,3-Dihydro-2-methyl-1H-isoindol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158944-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-isoindol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

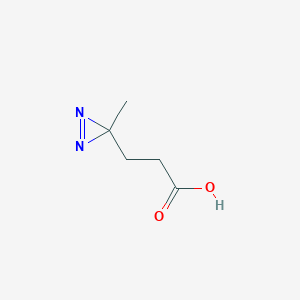
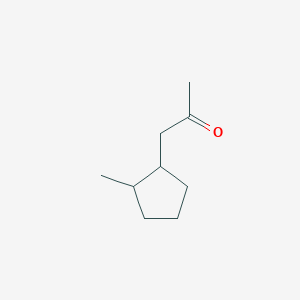
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
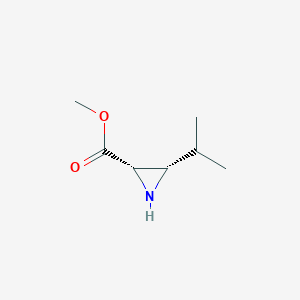
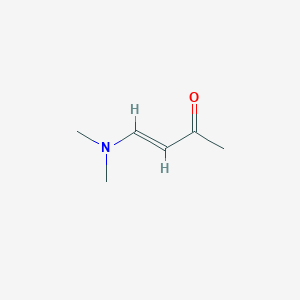
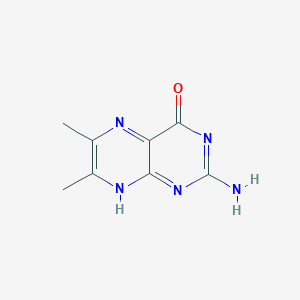

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-1-phenylmethoxyoctacosa-2,6,10,14,18,22,26-heptaen-13-yl]sulfanylbenzene](/img/structure/B116767.png)
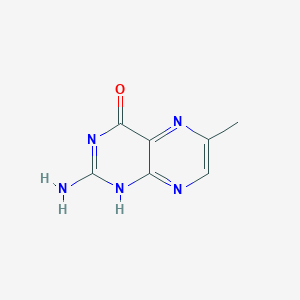
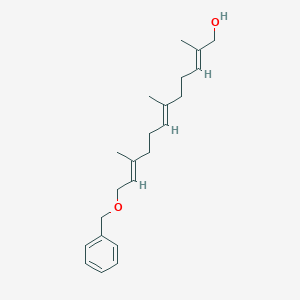
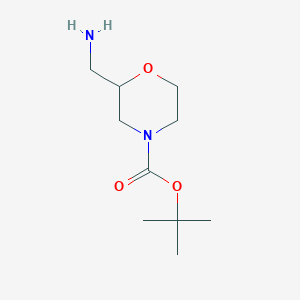
![[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene](/img/structure/B116775.png)
